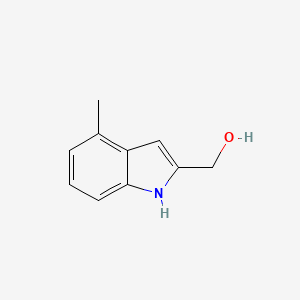

(4-methyl-1H-indol-2-yl)methanol

説明

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Research

The indole moiety is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netbohrium.comnumberanalytics.comsemanticscholar.org This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comrsc.org Its prevalence stems from its unique electronic properties and its ability to interact with various biological targets. chula.ac.th The indole ring system is a key component in the essential amino acid tryptophan, as well as in neurotransmitters like serotonin (B10506) and melatonin. irjmets.com

In modern organic synthesis, the development of novel methods for constructing and functionalizing the indole core remains an active area of research. researchgate.netbohrium.comsemanticscholar.org Chemists continuously seek more efficient, selective, and environmentally friendly strategies to access diverse indole derivatives. openmedicinalchemistryjournal.com These efforts are driven by the high demand for new molecular entities with potential therapeutic applications. sci-hub.sebohrium.com

Contextualization of Substituted Indoles, with Specific Reference to Methyl- and Hydroxymethyl-Indoles

The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. sci-hub.se Methyl and hydroxymethyl groups are common substitutions that significantly influence a compound's characteristics.

Methyl-substituted indoles often exhibit altered lipophilicity and metabolic stability. The position of the methyl group can direct further chemical transformations and impact the molecule's binding affinity to biological targets. For instance, 3-methylindole (B30407), also known as skatole, is a well-known compound with a distinct odor. pcbiochemres.com

Hydroxymethyl-substituted indoles introduce a reactive functional group that can participate in hydrogen bonding and serve as a handle for further synthetic modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters and ethers, thereby expanding the chemical diversity of the indole library. The presence of a hydroxymethyl group is a feature in some biologically active compounds, including those with antitumor properties. chula.ac.thacs.org

Scope and Research Focus on (4-methyl-1H-indol-2-yl)methanol

The research interest in this compound lies in its potential as a building block for the synthesis of more complex molecules with specific biological activities. The combination of the 4-methyl and 2-hydroxymethyl substituents on the indole scaffold provides a unique template for drug design and discovery.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic purposes. For example, substituted indoles are explored for their potential as antimicrobial, antileishmanial, and anticancer agents. sci-hub.senih.gov The synthesis of related (1H-indol-2-yl)methanol compounds is a key step in creating more complex heterocyclic systems. rsc.org

The following table provides a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H11NO |

| InChI | InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |

| InChIKey | KNYZOFVHIZWWRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C2C(=C1)NC=C2CO |

This data is compiled from publicly available chemical databases. uni.lu

Structure

3D Structure

特性

IUPAC Name |

(4-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZOFVHIZWWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57352-42-8 | |

| Record name | (4-methyl-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 1h Indol 2 Yl Methanol

Foundational Indole (B1671886) Synthesis Strategies Applicable to Substituted Systems

Several classical and modern synthetic methods for constructing the indole nucleus can be adapted to produce 4-substituted indoles, which are key precursors to (4-methyl-1H-indol-2-yl)methanol.

Bartoli Indole Synthesis as a Route to 4-Substituted Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and with strategic modifications, it can be a viable route to 4-substituted indoles. rsc.orgsynarchive.com The reaction typically involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgthieme-connect.com The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction. wikipedia.org

A key innovation that extends the utility of the Bartoli synthesis to other substitution patterns is the use of a transient directing group. For instance, an ortho-bromine atom can direct the cyclization, and this bromine can be subsequently removed. rsc.orgorganic-chemistry.org This "Dobbs modification" allows for the synthesis of 7-unsubstituted indoles and can be adapted for 4-substituted analogues. wikipedia.orgresearchgate.net The synthesis of 4-methylindole (B103444) has been achieved using this modification. wikipedia.orgresearchgate.net The general mechanism involves the initial reaction of the nitroarene with the Grignard reagent, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

The synthesis of various indole alkaloids has been accomplished using the Bartoli reaction as a key step, demonstrating its versatility. organic-chemistry.orgnih.gov For example, the total synthesis of 2,4-dimethylindole, 4-(hydroxymethyl)-2-methylindole, and 4-(methoxymethyl)-2-methylindole has been achieved starting from 4-bromo-3-nitrotoluene (B1266263). organic-chemistry.orgnih.govwordpress.com

Fischer Indole Synthesis and Variations for Ring Formation

The Fischer indole synthesis is one of the oldest, yet most reliable and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.comwikipedia.orgbyjus.com A wide range of Brønsted and Lewis acids can catalyze this reaction. wikipedia.org

The choice of the starting phenylhydrazine and the carbonyl compound dictates the substitution pattern of the final indole product. tcichemicals.com For the synthesis of a 4-methyl substituted indole, a (3-methylphenyl)hydrazine would be a logical starting material. One of the key features of the Fischer synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com

Variations of the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.orgorganic-chemistry.org This approach expands the range of accessible substituted indoles. wikipedia.org Additionally, three-component versions of the Fischer indole synthesis have been developed, further increasing the efficiency of this classic transformation. nih.gov

Palladium-Catalyzed Annulation and Cyclization Approaches to Indoles

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the indole ring is no exception. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov These methods often offer mild reaction conditions and high functional group tolerance.

The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.org It involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst to form the indole. wikipedia.org This method is highly versatile and can be used to produce a variety of substituted indoles. wikipedia.org The regioselectivity of the annulation of unsymmetrical alkynes is a key feature, with the more sterically demanding group of the alkyne typically ending up closer to the nitrogen atom of the indole. bohrium.com

Another important palladium-catalyzed approach is the intramolecular cyclization of suitable precursors. nih.gov These strategies can involve the formation of either a C-C or a C-N bond in the final ring-closing step. nih.gov Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, has also been effectively employed for the synthesis of indoles. nih.gov

Specific Synthetic Routes to this compound and Analogues

Building upon the foundational strategies, specific synthetic sequences have been developed to access this compound and related structures.

Derivatization from Substituted Nitroaromatics (e.g., 4-bromo-3-nitrotoluene)

A practical and documented route to 4-substituted indoles, including those that can be converted to this compound, starts with substituted nitroaromatics. A notable example is the use of 4-bromo-3-nitrotoluene as a starting material. organic-chemistry.orgnih.govwordpress.com

The synthesis of 4-(hydroxymethyl)-2-methylindole has been successfully achieved from this starting material. organic-chemistry.orgnih.gov The key steps in this synthesis involve a Bartoli indole synthesis followed by further functional group manipulations. organic-chemistry.orgnih.gov Radical benzylic bromination of 4-bromo-3-nitrotoluene can be used to introduce a handle for further transformations. wordpress.com

| Starting Material | Key Reaction | Product | Reference |

| 4-bromo-3-nitrotoluene | Bartoli Indole Synthesis | 2,4-dimethyl-7-bromoindole | nih.govwordpress.com |

| 4-bromo-3-nitrotoluene | Radical Benzylic Bromination | 4-bromo-3-nitro-1-bromomethylbenzene | wordpress.com |

Introduction of the Hydroxymethyl Functionality at C-2

Once the 4-methylindole core is established, the final step is the introduction of the hydroxymethyl group at the C-2 position. There are several general methods for achieving this transformation.

One common approach is the reduction of a C-2 carboxylate or aldehyde. For example, ethyl indole-2-carboxylates can be reduced to the corresponding (1H-indol-2-yl)methanols. rsc.org A general procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as THF. rsc.org This method is applicable to a range of substituted indole-2-carboxylates.

Alternatively, direct hydroxymethylation at the C-2 position can be challenging due to the typical reactivity of the indole nucleus at C-3. However, specific strategies can be employed. For instance, functionalization of the nitrogen atom can direct subsequent reactions to the C-2 position.

| Precursor | Reagent | Product | Reference |

| Ethyl 1H-indole-2-carboxylate | LiAlH4 | (1H-indol-2-yl)methanol | rsc.org |

| 4-methyl-1H-indole-2-carboxylic acid ester | LiAlH4 | This compound |

Chemo- and Regioselective Functionalization Strategies for Indole Skeletons

The indole scaffold, a prominent feature in numerous natural products and pharmaceuticals, presents a fascinating challenge for synthetic chemists due to the differential reactivity of its various positions. The development of chemo- and regioselective functionalization strategies is paramount for the synthesis of complex indole derivatives like this compound. These strategies allow for the precise modification of the indole skeleton, targeting specific C-H bonds on either the pyrrole (B145914) or benzene (B151609) ring, often in the presence of other sensitive functional groups. organic-chemistry.orgbeilstein-journals.org The inherent electron-rich nature of the pyrrole ring typically directs electrophilic substitution to the C3 position. Consequently, achieving functionalization at other sites, particularly the less reactive benzenoid C4–C7 positions, requires sophisticated and innovative methodologies. organic-chemistry.org

Directed Functionalization at the 4-Position of the Indole Nucleus

Functionalization of the C4 position of the indole core is a significant challenge due to its relative inertness compared to the C2 and C3 positions. To overcome this, chemists have devised strategies that employ directing groups (DGs) to steer transition metal catalysts to the desired C4-H bond. These directing groups are typically installed at the C3 or N1 position of the indole.

A common approach involves placing a carbonyl-containing group, such as a formyl or acetyl group, at the C3 position. This group can coordinate to a transition metal, forming a metallacyclic intermediate that positions the catalyst in proximity to the C4-H bond, facilitating its activation. For instance, Pd(II)-catalyzed C4-arylation of free (NH) indoles has been achieved using a C3-formyl group as the directing element. Similarly, ruthenium catalysts have been used for the selective C4-alkenylation of indoles bearing a C3-aldehyde. nih.gov Beyond stable directing groups, transient directing groups have emerged as a powerful tool. In this strategy, a removable ligand, such as an amino acid, temporarily attaches to the substrate (e.g., a C3-formyl indole) and the metal catalyst, forming the key palladacycle intermediate that promotes C4-functionalization. synarchive.com Glycine and alanine (B10760859) have been successfully used as inexpensive, transient directing groups in palladium-catalyzed C4-arylations and alkynylations. nih.govsynarchive.com

The choice of catalyst and directing group is crucial for achieving high regioselectivity. Iridium(III) catalysis, guided by a C3-dimethylamide group, has been shown to effect the C4-alkynylation of indoles. uark.edu This highlights the diverse range of transition metals (Pd, Rh, Ru, Ir) that can be harnessed for this purpose. fluorochem.co.uk

Table 1: Examples of Directed C4-Functionalization of Indoles

| Catalyst System | Directing Group (Position) | Functionalization | Reference |

| Pd(OAc)₂ / AgTFA | Glycine (Transient, via C3-CHO) | Arylation | nih.gov |

| [RhCp*Cl₂]₂ | N/A (Unprotected Indole) | Alkenylation | fluorochem.co.uk |

| Pd(OAc)₂ | Alanine (Transient, via C3-CHO) | Alkynylation | synarchive.com |

| [Ru(p-cymene)Cl₂]₂ | Aldehyde (C3) | Alkenylation | nih.gov |

| Ir(III) / Ligand | Dimethylamide (C3) | Alkynylation | uark.edu |

| Pd(II) | Pivaloyl (C3) | Arylation | google.com |

Selective Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position of this compound is a versatile handle for further molecular elaboration. Selective reactions targeting this group, without affecting the indole nucleus, are crucial for building complex structures. Key transformations include oxidation, etherification, esterification, and substitution.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to afford the corresponding indole-2-carboxaldehyde or indole-2-carboxylic acid. Mild, selective oxidizing agents are required to prevent over-oxidation or reaction with the electron-rich indole ring. Reagents such as manganese dioxide (MnO₂) are classic choices for oxidizing benzylic and allylic alcohols to aldehydes. More modern methods, like using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), offer high selectivity for converting primary alcohols to aldehydes under mild conditions.

Etherification and Esterification: The hydroxyl group can readily undergo etherification or esterification to introduce a variety of substituents. Standard Williamson ether synthesis conditions (e.g., sodium hydride and an alkyl halide) or acid-catalyzed esterification (Fischer esterification) can be employed, although care must be taken to choose conditions compatible with the indole N-H proton. Protecting the indole nitrogen, for instance as a tosylate (Ts) or tert-butoxycarbonyl (Boc) group, can facilitate these transformations and prevent undesired N-alkylation or N-acylation. nih.govresearchgate.net

Substitution: The hydroxymethyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of functionalities. For example, a (indol-2-yl)methanol can be treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, followed by reaction with a nucleophile. This strategy has been used to synthesize phosphonates from the corresponding alcohol, where the intermediate mesylate is displaced by a phosphite (B83602) reagent. nih.gov Brønsted or Lewis acids can also catalyze the direct substitution of the hydroxyl group by various nucleophiles, such as other arenes (e.g., indoles, pyrroles) or amides, in regioselective Friedel-Crafts-type reactions. clockss.org

Table 2: Selective Reactions of the Indole-2-hydroxymethyl Group

| Reaction Type | Reagents | Product | Reference |

| Oxidation | TEMPO / NaOCl | Indole-2-carboxaldehyde | |

| Reduction (of corresponding ester) | DIBAL-H | Indole-2-methanol | nih.gov |

| Substitution (via alcohol) | p-TsOH / Isocyanide | Benzylic Amide | clockss.org |

| Phosphonate Formation | 1. MsCl, Et₃N 2. LiBr 3. P(OEt)₃ | Indole-2-methylphosphonate | nih.gov |

| Reduction (of corresponding ester) | Magnesium / Methanol (B129727) | Indole-2-methanol | mdpi.com |

Modern Catalytic Approaches for Indole Synthesis

The construction of the indole nucleus itself has been revolutionized by modern catalytic methods. These approaches often provide more efficient, atom-economical, and environmentally benign alternatives to classical named reactions like the Fischer, Bartoli, or Larock indole syntheses. aaronchem.com Catalysis allows for the assembly of highly functionalized indoles from simple precursors under mild conditions.

C-H Activation and Functionalization for Indole Derivatization

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. researchgate.net This strategy is particularly powerful for the derivatization of indoles, as it avoids the need for pre-functionalized starting materials (e.g., halogenated or organometallic indoles). researchgate.net

Ruthenium(II) and Rhodium(III) complexes are particularly effective catalysts for C-H activation. aaronchem.comresearchgate.net These reactions often rely on a directing group attached to the indole nitrogen or at the C3 position to control regioselectivity. For example, removable directing groups on the indole nitrogen have been used to achieve chemo- and site-selective arylation at the C2 position with aryl halides. researchgate.net The development of C-H activation has been instrumental in accessing the less reactive C4-C7 positions on the benzenoid ring of the indole, a task that was previously a significant synthetic hurdle. google.com By choosing the appropriate directing group and metal catalyst (e.g., Pd, Rh, Ru), functionalization can be selectively guided to nearly any position on the indole ring, providing a modular approach to synthesizing substituted indole libraries. google.comsigmaaldrich.com

Photoredox and Electrochemical Methods in Indole Synthesis

In recent years, photoredox and electrochemical catalysis have emerged as powerful and sustainable strategies in organic synthesis. These methods utilize light energy or electric current, respectively, to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature. clockss.org

Photoredox Catalysis: This technique employs a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. This has been applied to classic reactions, such as a photoredox-mediated Fischer indole synthesis, which allows the reaction to proceed at much lower temperatures than the traditional acid-catalyzed thermal conditions. Photoredox catalysis has also enabled novel functionalizations of the indole ring. For example, the direct cyanomethylation of indoles at the C2 or C3 position can be achieved by generating a cyanomethyl radical from bromoacetonitrile (B46782) using a photocatalyst and blue light. More recently, low-energy red light has been used with an organic photocatalyst for the C3-formylation of indoles, minimizing potential side reactions and health risks associated with higher-energy light.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, using electrons as a "traceless" redox agent. This approach has been successfully applied to the synthesis of indoles through the intramolecular C-H activation and annulation of enamines. clockss.org In some cases, electrochemistry can be used to regenerate the active form of a metal catalyst in a catalytic cycle, as demonstrated in a ruthenium-catalyzed dehydrogenative annulation of anilines and alkynes to form indoles, which proceeds in an operationally simple undivided cell. researchgate.net

Table 3: Comparison of Modern Catalytic Methods in Indole Synthesis

| Method | Energy Source | Key Features | Example Application | Reference |

| C-H Activation | Thermal | Direct functionalization of C-H bonds; high regioselectivity with directing groups. | Ru-catalyzed C2-alkenylation of indoles. | researchgate.net |

| Photoredox Catalysis | Visible Light | Mild reaction conditions; generation of radical intermediates; avoids harsh reagents. | Fischer Indole Synthesis at 30 °C. | |

| Electrosynthesis | Electricity | Reagent-free oxidation/reduction; sustainable; can regenerate metal catalysts. | Intramolecular oxidative annulation of N-aryl enamines. | clockss.org |

Chemical Transformations and Reactivity of 4 Methyl 1h Indol 2 Yl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol functionality of (4-methyl-1H-indol-2-yl)methanol is readily susceptible to oxidation, providing access to key intermediates such as aldehydes and carboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving selective transformation without affecting the electron-rich indole (B1671886) core.

The selective oxidation of indol-2-ylmethanols to their corresponding aldehydes is a well-established transformation. Activated manganese dioxide (MnO₂) is a commonly employed reagent for this purpose, offering mild conditions that preserve the integrity of the indole ring. derpharmachemica.comrsc.org This method is highly effective for synthesizing indole-2-carbaldehydes, which are valuable precursors for various pharmaceutical and chemical targets. derpharmachemica.com While potassium permanganate (B83412) has been used, it is a harsher reagent that can lead to lower yields or over-oxidation. derpharmachemica.comorgsyn.org

Further oxidation to the corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid, can also be achieved. This transformation provides access to a crucial building block used in the synthesis of various biologically active molecules. nih.govsigmaaldrich.com The conversion often requires more forcing conditions or specific catalytic systems to drive the oxidation past the aldehyde stage.

Table 1: Reagents for Selective Oxidation

| Target Functional Group | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| Aldehyde | Activated Manganese Dioxide (MnO₂) | Stirring in a non-polar solvent (e.g., benzene (B151609), CCl₄) at reflux | Mild and selective for primary benzylic-type alcohols. derpharmachemica.comrsc.org |

| Aldehyde | Potassium Permanganate (KMnO₄) | Acetone, controlled temperature | Can result in poor yields due to over-oxidation. derpharmachemica.comorgsyn.org |

Beyond aldehydes and acids, the hydroxymethyl group can facilitate the introduction of other oxygenated functionalities. For instance, oxidation of related 1,2-disubstituted indoles with manganese(III) acetate (B1210297) has been shown to yield acetoxy derivatives at the methylene (B1212753) group. arkat-usa.org In a specific study on 1,2-dimethyl-1H-indole, oxidation with Mn(OAc)₃ led to a mixture of products including (acetyloxy)(1-methyl-1H-indol-2-yl)methyl acetate and 1-methyl-1H-indole-2-carbaldehyde. arkat-usa.org Furthermore, manganese-catalyzed oxidation of the parent indole ring in the presence of alcohol cosolvents can lead to the formation of 2-alkoxy-3-oxindoles, indicating that the indole nucleus itself is reactive under certain oxidative conditions. acs.org

Reductive Transformations

The primary transformation in the reduction of indolylmethanols is the complete removal of the hydroxyl group, a process known as hydrogenolysis, to yield the corresponding methyl derivative. The hydrogenolysis of 3-hydroxymethylindole to 3-methylindole (B30407) (skatole) using the powerful reducing agent lithium aluminum hydride (LiAlH₄) is well-documented. cdnsciencepub.comresearchgate.net It is anticipated that this compound would undergo an analogous reaction to produce 2,4-dimethylindole. This reaction proceeds via the reduction of the alcohol to the corresponding hydrocarbon. ambeed.com

Table 2: Conditions for Reductive Hydrogenolysis

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| 3-Hydroxymethylindole | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylindole (Skatole) | cdnsciencepub.comresearchgate.net |

Substitution and Derivatization Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is an excellent site for substitution and derivatization reactions, allowing for the introduction of a wide array of functional groups.

The Mitsunobu reaction provides a powerful and versatile method for converting primary and secondary alcohols into esters, ethers, thioethers, and other functionalities with a clean inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by a suitable pronucleophile (e.g., a carboxylic acid or a thiol). organic-chemistry.orgnih.gov The compatibility of the Mitsunobu reaction with the indole nucleus makes it a highly valuable tool for the derivatization of this compound. nih.govnih.gov

The Appel reaction is a specific transformation that converts alcohols into the corresponding alkyl halides under mild conditions. organic-chemistry.orgwikipedia.org The reaction utilizes triphenylphosphine in conjunction with a tetrahalomethane like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄) to produce alkyl chlorides or bromides, respectively. organic-chemistry.orgwikipedia.org The process proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at a stereogenic center. organic-chemistry.orgnrochemistry.com This method offers a reliable route to 2-(halomethyl)-4-methyl-1H-indoles, which are versatile intermediates for further nucleophilic substitution reactions.

Table 3: Key Reagents for Mitsunobu and Appel Reactions

| Reaction | Key Reagents | Transformation | Mechanism |

|---|---|---|---|

| Mitsunobu | PPh₃, DEAD or DIAD, Nucleophile (e.g., RCOOH) | R'-OH → R'-Nu | Sₙ2 |

Standard methods for ether and ester formation are readily applicable to this compound.

Etherification can be achieved via the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.org This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. masterorganicchemistry.comjk-sci.com Careful selection of a primary alkyl halide is necessary to avoid competing elimination reactions. jk-sci.com

Esterification is commonly performed by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. ambeed.comgoogle.com This provides a straightforward and efficient route to a wide range of indol-2-ylmethyl esters.

Table 4: Common Etherification and Esterification Methods

| Reaction | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Ether (R'-OR) | masterorganicchemistry.comlibretexts.orgjk-sci.com |

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

The indole ring is a privileged heterocyclic motif in organic chemistry, and its reactivity is a subject of extensive study. The presence of the electron-donating nitrogen atom within the bicyclic aromatic system renders the ring highly nucleophilic and prone to electrophilic substitution.

The most reactive position for electrophilic aromatic substitution on the indole ring is C3, which is estimated to be 10¹³ times more reactive than benzene. wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation formed upon electrophilic attack at this position. For this compound, electrophilic substitution is expected to predominantly occur at the C3 position. The methyl group at the C4 position exerts a mild electron-donating effect, which can further activate the benzene portion of the indole ring, although the pyrrole (B145914) ring remains the primary site of electrophilic attack.

A common example of electrophilic substitution is the Vilsmeier-Haack formylation, which typically occurs at the C3 position of indoles. wikipedia.org In instances where the C3 position is blocked or under strongly acidic conditions that lead to the protonation of C3, electrophilic attack may be directed to other positions, such as C5. wikipedia.org

The indole nitrogen atom, after deprotonation, can act as a nucleophile. This allows for N-alkylation and N-acylation reactions. Furthermore, the indole ring itself can act as a nucleophile in addition reactions. For instance, the base-catalyzed nucleophilic addition of 4-methyl-1H-indole to vinylene carbonate has been reported to proceed, yielding 4-(4-methyl-1H-indol-1-yl)-1,3-dioxolan-2-one. mdpi.com

Table 1: Examples of Electrophilic and Nucleophilic Reactions of 4-Methylindole (B103444) Derivatives

| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| C3-Alkylation | 4-methylindole | 2-pyridinemethanol, Cs₂CO₃, oxone® | 3-(pyridin-2-ylmethyl)-4-methyl-1H-indole | 95 | chemrxiv.org |

| Nucleophilic Addition | 4-methyl-1H-indole | Vinylene carbonate, K₂CO₃ | 4-(4-methyl-1H-indol-1-yl)-1,3-dioxolan-2-one | 53 | mdpi.com |

Cross-Coupling Reactions and Further Functionalization of the Indole Core

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. For indole derivatives, these reactions provide a powerful tool for the introduction of a wide array of substituents at various positions of the indole nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are particularly well-suited for the functionalization of halo-indoles or indolyl boronic acids/esters. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse indole libraries for various applications. nih.gov

In the context of this compound, the indole core can be functionalized through these methods, typically after introduction of a suitable handle such as a halogen atom or a boronic acid group. For instance, a related 4-methylindole derivative, (1-(tert-butylcarbonyl)-4-(methyl)-indol-2-yl)boronic acid, has been successfully employed in a Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org

Direct C-H functionalization has emerged as an increasingly important strategy for the atom-economical modification of heterocycles, including indoles. nih.govnih.gov These methods avoid the pre-functionalization steps required in traditional cross-coupling reactions. Catalyst-controlled site-selective C-H functionalization of indole derivatives has been reported, allowing for the introduction of substituents at specific positions. For example, the reaction of a 4-methyl substituted indole-3-carboxamide with a metallocarbene could be directed to either the C2 or C3 position depending on the catalyst system used. acs.org

The hydroxymethyl group at the C2 position of this compound offers an additional site for functionalization. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then serve as precursors for a variety of other transformations.

Table 2: Examples of Cross-Coupling and Functionalization Reactions of 4-Methylindole Derivatives

| Reaction Type | Indole Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (1-(tert-butylcarbonyl)-4-(methyl)-indol-2-yl)boronic acid | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- chemrxiv.orgnih.govtriazine | Pd(dba)₂, XantPhos, Cs₂CO₃ | 2-[6-(5,6-Diphenyl- chemrxiv.orgnih.govtriazin-3-yl)-pyridin-2-yl]-4-methyl-indole-1-carboxylic acid tert-butyl ester | Not specified | beilstein-journals.org |

| C-H Functionalization | 4-methyl-N-isopropyl-1H-indole-3-carboxamide | Ethyl 2-diazo-2-phenylacetate | [Rh(cod)Cl]₂, AgBF₄ | Ethyl 2-(2-(3-(isopropylcarbamoyl)-4-methyl-1H-indol-2-yl)-2-phenylacetate | 64 | acs.org |

Theoretical and Computational Investigations of 4 Methyl 1h Indol 2 Yl Methanol

Conformational Analysis of Substituted Indoles, including Hydroxymethyl Groups

The rotation around the single bonds, specifically the C2-C(methanol) bond and the C(methanol)-O bond, dictates the spatial orientation of the hydroxyl group. These rotations give rise to different conformers, often described by terms like syn (eclipsed) and anti (staggered) orientations. The stability of these conformers is influenced by steric hindrance, intramolecular hydrogen bonding, and solvent effects.

A computational study on the closely related 2-hydroxymethylindole using semi-empirical methods (AM1 and PM3 with COSMO for solvent effects) investigated its possible conformers. The calculations indicated that the anti-anti form is the most stable conformation. derpharmachemica.com This preference minimizes steric repulsion between the hydroxymethyl group and the indole (B1671886) ring. While this study was on 2-hydroxymethylindole, the findings provide a strong theoretical basis for predicting the preferred conformation of (4-methyl-1H-indol-2-yl)methanol, where the 4-methyl group is less likely to cause a significant steric clash with the 2-hydroxymethyl group compared to substituents at the 3-position.

| Compound | Method | Most Stable Conformer | Key Feature |

|---|---|---|---|

| 2-Hydroxymethylindole | AM1/COSMO | anti-anti | Minimized steric interactions |

| 2-Hydroxymethylindole | PM3/COSMO | anti-anti | Minimized steric interactions |

Tautomeric Equilibria and Relative Stabilities of Indole Derivatives

Tautomers are constitutional isomers of organic compounds that readily interconvert. researchgate.net The indole ring system can exhibit tautomerism, with the most common being the equilibrium between the aromatic 1H-indole and its non-aromatic 3H-indole (or indolenine) tautomer. The position of substituents can significantly influence the stability of these tautomeric forms.

For most simple indoles, the 1H-tautomer is overwhelmingly more stable due to the aromaticity of the bicyclic system. However, substitution can shift this equilibrium. For instance, in a study of 1-hydroxyindole-2-carboxylic acid derivatives, the methyl ester was found to exist as the 1-hydroxyindole, while a 5-bromo substituted version was present as the 3H-indole 1-oxide tautomer in solution. scispace.com Another key example is indole-3-pyruvic acid, which undergoes keto-enol tautomerism, a process crucial for its biological activity. researchgate.net

Theoretical calculations are instrumental in determining the relative stabilities of tautomers. Semi-empirical calculations (AM1/COSMO and PM3/COSMO) on a series of 2-substituted indoles have been performed to evaluate their tautomeric equilibria in aqueous solution. derpharmachemica.com For 2-hydroxymethylindole, the 1H-tautomer (the standard indole form) is significantly more stable than its corresponding 2-methylene-2,3-dihydro-1H-indol-1-ol tautomer. The calculations show a strong preference for the aromatic indole structure. derpharmachemica.com This finding is consistent with the general understanding that disrupting the aromaticity of the indole ring is energetically unfavorable unless there are strong electronic or steric factors promoting an alternative tautomer.

| Tautomer Pair | Method | More Stable Form | Calculated Preference (%) |

|---|---|---|---|

| 2-hydroxymethylindole vs. 2-methylene-2,3-dihydro-1H-indol-1-ol | AM1 | 2-hydroxymethylindole | 100 |

| 2-hydroxymethylindole vs. 2-methylene-2,3-dihydro-1H-indol-1-ol | PM3 | 2-hydroxymethylindole | 100 |

Quantum Chemical Calculations (e.g., AM1, PM3, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. Methods range from less rigorous semi-empirical calculations like AM1 (Austin Model 1) and PM3 (Parametric Method 3) to more accurate ab initio and Density Functional Theory (DFT) methods. derpharmachemica.comrsc.org

Semi-empirical Methods (AM1, PM3): These methods are computationally less expensive and have been used to study the tautomeric and conformational equilibria of substituted indoles, including 2-hydroxymethylindole. derpharmachemica.com While they provide reasonable estimates, they can show greater discrepancies with experimental values compared to higher-level methods. rsc.org

Density Functional Theory (DFT): DFT is a widely used method that provides a good balance between accuracy and computational cost. It has been employed to determine theoretical values for the standard redox potentials for the oxidation of substituted indoles, showing good agreement with experimental data. rsc.org DFT calculations are also used to investigate isomerization pathways and to optimize molecular geometries. acs.org For example, calculations on indole radical cations indicate that the spin density distribution is sensitive to the nature of the substituent (electron-donating vs. electron-withdrawing). rsc.org

High-Level Ab Initio Methods: Methods like equation-of-motion coupled cluster (EOM-CC) are used for highly accurate calculations of specific properties, such as the optically active excited states (Lₐ and Lₑ) of substituted indoles. nih.gov A study on 4-substituted indoles found that electronic structure methods could more accurately predict the energies of systems with electron-withdrawing substituents than those with electron-donating ones. nih.gov

These computational tools allow for the calculation of various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting molecular reactivity. researchgate.net

| Method | Application | Findings/Insights | Reference |

|---|---|---|---|

| AM1, PM3 | Conformational and tautomeric analysis | Determines relative stabilities of isomers. | derpharmachemica.com |

| DFT (DMol³, B3LYP) | Redox potentials, electronic structure, reaction mechanisms | Good agreement with experimental redox potentials; elucidates reaction pathways. | rsc.orgacs.org |

| TD-DFT, EOM-CC | Calculation of electronic excited states | Predicts absorption properties and the influence of substituents on fluorescence. | nih.gov |

Computational Studies on Reaction Mechanisms Involving the Indole Nucleus and Substituents

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

A prominent example is the computational study of the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgau.dkresearchgate.net Using a combination of quantum chemical calculations and kinetics modeling, these studies revealed that the reaction mechanism is distinct from that of other amines. au.dk Key findings include:

The dominant pathway for the reaction with •OH is addition to the indole ring. researchgate.net

For the reaction with •Cl, both addition and hydrogen abstraction are feasible. researchgate.net

The resulting indole radicals react with O₂ to form peroxy radicals, which then lead to organonitrates, alkoxy radicals, and hydroperoxide products. copernicus.orgau.dk

Importantly, even when hydrogen is abstracted from the nitrogen atom, carcinogenic nitrosamines are not formed, likely due to the delocalized nature of the resulting radical. copernicus.orgresearchgate.net

Other computational studies have explored different reactions of the indole nucleus. DFT calculations have been used to investigate the mechanism of the Ir-catalyzed asymmetric hydrogenation of indoles, highlighting the role of a protonated indole substrate in an outer-sphere reduction mechanism. chinesechemsoc.org Similarly, computational analysis helped to rationalize the product selectivity in the palladium-catalyzed reaction of (1H-indol-2-yl)methyl acetates with soft carbon nucleophiles, explaining why substitution occurs at different positions on the indole ring. acs.org These studies demonstrate how theory can complement experimental work to provide a detailed, step-by-step understanding of chemical transformations. acs.org

In Silico Prediction of Chemical Behavior and Synthetic Pathways

In silico methods, which are computer-based simulations, are increasingly used in the early stages of drug discovery and chemical synthesis to predict the properties and behavior of new compounds. nih.gov This approach saves time and resources by identifying promising candidates and flagging potential issues before synthesis is undertaken.

For indole derivatives, in silico tools are used to predict a wide range of properties:

Physicochemical Properties: Predictions include molecular weight (MW), lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA). nih.govisfcppharmaspire.com These are crucial for assessing a molecule's "drug-likeness" according to frameworks like Lipinski's rule of five. isfcppharmaspire.com

Pharmacokinetics (ADMET): In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. jbcpm.com This includes predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes like cytochrome P450s. jbcpm.com

Biological Activity: The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of potential biological activities based on a molecule's structure. ijcce.ac.ir This can help in identifying new therapeutic applications for known scaffolds.

Synthetic Pathways: Computational studies can support the design of synthetic routes. For example, by studying reaction mechanisms, chemists can understand the factors that control product formation and optimize reaction conditions. acs.orgunito.it DFT calculations have been used to understand how steric and electronic effects influence the final products in reactions involving substituted indoles, thereby guiding synthetic strategy. unito.it

The use of in silico predictions allows for a more rational and efficient approach to the design and synthesis of new indole derivatives with desired chemical and biological properties. nih.govmdpi.com

Role of 4 Methyl 1h Indol 2 Yl Methanol As a Building Block in Complex Chemical Synthesis

Applications in Multi-Step Organic Synthesis

The utility of (4-methyl-1H-indol-2-yl)methanol in multi-step organic synthesis is primarily derived from the reactivity of its 2-hydroxymethyl group. This functional group can be readily transformed into other functionalities, providing a gateway to more complex molecular architectures. For instance, (1H-indol-2-yl)methanols are known precursors for the synthesis of fused heterocyclic systems. A notable application is the efficient synthesis of oxazino[4,3-a]indole derivatives through a cascade addition-cyclization reaction with vinyl sulfonium (B1226848) salts. researchgate.netsigmaaldrich.com This transformation highlights the role of the hydroxymethyl group in facilitating intramolecular cyclization, a key strategy in the construction of complex polycyclic molecules.

Furthermore, the reduction of indole-2-carboxylates to their corresponding (1H-indol-2-yl)methanols is a crucial step in the synthesis of medicinally important scaffolds like indolobenzazepines. beilstein-journals.org This demonstrates that the formation of the hydroxymethyl group can be an integral part of a longer synthetic sequence, enabling the subsequent construction of elaborate molecular frameworks. The presence of the 4-methyl group can influence the reactivity and solubility of intermediates, potentially offering advantages in specific synthetic routes.

| Reaction Type | Reactant(s) | Product Scaffold | Significance |

| Cascade Addition-Cyclization | (1H-Indol-2-yl)methanols, Vinyl Sulfonium Salts | Oxazino[4,3-a]indoles | Efficient construction of fused heterocyclic systems. researchgate.netsigmaaldrich.com |

| Reduction | Indole-2-carboxylates | (1H-Indol-2-yl)methanols | Key intermediate step in the synthesis of complex alkaloids and medicinal compounds. beilstein-journals.org |

| Oxidation | (1H-Indol-2-yl)methanols | Indole-2-carboxaldehydes, Indole-2-carboxylic acids | Access to other important functional groups for further elaboration. smolecule.com |

Precursor for the Synthesis of Advanced Indole-Containing Scaffolds

This compound is a valuable precursor for the synthesis of advanced indole-containing scaffolds, which are central to many areas of chemical and biological research. The indole (B1671886) ring system itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The functional groups of this compound, including the indole N-H, the nucleophilic C3 position, and the C2-hydroxymethyl group, provide multiple points for diversification and annulation reactions to build complex, polycyclic structures.

One prominent example is the synthesis of fused indole heterocycles. The reaction of (1H-indol-2-yl)methanols can lead to the formation of various fused systems, which are often explored for their potential biological activities. researchgate.net The development of efficient synthetic pathways to these scaffolds is a continuous area of research, with indole-2-methanol derivatives playing a crucial role. The synthesis of paullone (B27933) isomers, known for their potential in cancer chemotherapy, can involve intermediates derived from indole-2-carboxylic acid, which is closely related to (1H-indol-2-yl)methanol. beilstein-journals.org

| Scaffold Class | Synthetic Strategy | Potential Applications |

| Fused Indole Heterocycles | Intramolecular cyclization, Cascade reactions | Medicinal chemistry, Materials science researchgate.net |

| Indolobenzazepines | Multi-step synthesis involving indole-2-methanol intermediates | Anticancer, Anti-Alzheimer, Anti-inflammatory beilstein-journals.org |

| Substituted Indoles | Functionalization at N1, C2, and C3 positions | Broad-spectrum biological activities rsc.org |

Integration into Diverse Synthetic Libraries and Parallel Synthesis Platforms

The structure of this compound is well-suited for its integration into diverse synthetic libraries and parallel synthesis platforms. The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules for biological activity. Building blocks for these libraries need to possess functional handles that permit a wide range of chemical modifications, leading to a structurally diverse set of final compounds.

This compound offers several such handles. The hydroxymethyl group can be readily oxidized to an aldehyde for reductive amination or Wittig-type reactions, or converted to a leaving group for nucleophilic substitution. The indole nitrogen can be alkylated or acylated, and the C3 position is susceptible to electrophilic substitution. This multi-point reactivity allows for the generation of a large number of derivatives from a single, readily accessible core structure. The development of synthetic protocols for the creation of libraries of substituted indoles and fused indole heterocycles often relies on the versatility of such building blocks. researchgate.netresearchgate.net

Chemical Precursors in Drug Discovery and Biotechnology Research

Indole derivatives are of paramount importance in drug discovery and biotechnology research, with a vast number of natural and synthetic indole-containing compounds exhibiting a wide spectrum of biological activities. rsc.orgorientjchem.org These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgopenmedicinalchemistryjournal.com this compound serves as a valuable chemical precursor for the synthesis of novel molecules aimed at these therapeutic areas.

The indole scaffold can interact with various enzymes and receptors within the body. For example, indole derivatives have been investigated as kinase inhibitors, which are a major class of anticancer drugs. nih.gov The hydroxymethyl group of this compound provides a crucial site for further functionalization, allowing medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its binding to a specific biological target. The synthesis of compounds designed to mimic the anticancer mechanisms of natural products like indole-3-carbinol (B1674136) often utilizes functionalized indole precursors. sigmaaldrich.comchemicalbook.com The introduction of the 4-methyl group can also influence the lipophilicity and metabolic stability of the final drug candidate, which are critical parameters in drug design.

The versatility of this building block also extends to the synthesis of probes for biotechnology research, such as fluorescent ligands or affinity labels, by attaching reporter groups to the hydroxymethyl or other reactive sites on the indole ring.

Emerging Research Frontiers and Future Perspectives in 4 Methyl 1h Indol 2 Yl Methanol Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing indole (B1671886) derivatives, minimizing waste and avoiding hazardous reagents. researchgate.nettandfonline.com Traditional methods are being replaced by approaches that utilize benign solvents like water, employ reusable catalysts, and leverage energy-efficient techniques such as microwave irradiation. openmedicinalchemistryjournal.comresearchgate.net

Recent green strategies applicable to the synthesis of (4-methyl-1H-indol-2-yl)methanol and related structures include:

Water-Based Reactions: The use of water as a solvent is highly desirable for its environmental and economic benefits. openmedicinalchemistryjournal.com For instance, the synthesis of related hemiaminals of indole has been achieved in water at ambient temperatures using a phase-transfer catalyst, a method that allows for the reuse of the reaction medium. openmedicinalchemistryjournal.com

Solvent-Free and Catalyst-Free Conditions: Some syntheses of indole derivatives have been successfully performed under solvent- and catalyst-free conditions, using visible light irradiation. openmedicinalchemistryjournal.com This approach is exceptionally green and economical. openmedicinalchemistryjournal.com Another strategy involves using reusable solid acid catalysts, such as cellulose (B213188) sulfuric acid, which can be easily recovered and reused without significant loss of activity. openmedicinalchemistryjournal.com

Advanced Solvents: Propylene carbonate has been identified as an effective and environmentally friendly solvent for the synthesis of bis-indole compounds, offering high yields under mild conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry for accelerating reactions, often leading to higher yields and shorter reaction times in the synthesis of various indole derivatives. tandfonline.com

A common route to indol-2-ylmethanols involves the reduction of the corresponding indole-2-carboxaldehydes or indole-2-carboxylates. Greener versions of these reductions are being explored, moving away from traditional metal hydrides towards catalytic hydrogenation or transfer hydrogenation with more sustainable hydrogen sources.

Table 1: Comparison of Green Synthetic Approaches for Indole Derivatives

| Methodology | Key Features | Advantages | Relevant Findings/Examples | Citation |

|---|---|---|---|---|

| Aqueous Phase Synthesis | Utilizes water as the reaction solvent. Often employs phase-transfer catalysts. | Environmentally benign, low cost, potential for catalyst/media recycling. | Synthesis of indole hemiaminals using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water. | openmedicinalchemistryjournal.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with grinding or minimal heating. | Reduces solvent waste, high atom economy, simplified workup. | Cellulose Sulfuric Acid (CSA) as a reusable catalyst for reacting indoles with aldehydes. | openmedicinalchemistryjournal.com |

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to heat reactions rapidly and efficiently. | Drastically reduced reaction times, often improved yields, enhanced reaction control. | One-pot, three-component synthesis of indole-dihydrofuran biheterocycles with yields of 85-98%. | tandfonline.com |

| Biodegradable Catalysts | Employs catalysts derived from renewable resources. | Sustainable, reduced environmental impact from catalyst waste. | Bioglycerol-based carbon sulfonic acid used for bis-indole methane (B114726) synthesis. | nih.gov |

Exploration of Novel Catalytic Systems for Indole Functionalization

The precise functionalization of the indole core is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govchim.it The development of novel catalytic systems is crucial for controlling the site-selectivity of reactions, whether to introduce the methanol (B129727) group at the C2 position or to further functionalize the this compound molecule. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has become an indispensable tool for C-H activation and functionalization of indoles. bohrium.com

Key areas of exploration in catalytic systems include:

Directing Group Strategies: To overcome the inherent reactivity that favors functionalization at the C3 position, chemists employ directing groups (DGs). nih.govacs.org These groups are temporarily installed on the indole nitrogen or another position to steer the metal catalyst to a specific C-H bond (e.g., C2, C4, C7). chim.itacs.orgnih.gov For example, an N-P(O)tBu2 group has been used to direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. nih.govacs.org

C2-Selective Functionalization: While the C3 position is the most nucleophilic, specific catalytic systems have been designed for C2 functionalization. Rhodium(I)-catalyzed chelation-assisted C-H alkylation provides a route to C2-functionalized indoles. bohrium.com A palladium-catalyzed aerobic amination of aryl C-H bonds can produce indole-2-carboxylates, which are direct precursors to (indol-2-yl)methanols. nih.gov

Dearomatization Reactions: Indole-2-methanols can undergo a scandium-catalyzed dearomatization process. sioc-journal.cn This reaction exploits the umpolung (reactivity reversal) of the indole, turning the typically nucleophilic C3 position into an electrophilic site, enabling the synthesis of complex 3,3'-bisindoles. sioc-journal.cn

Carbonylative Synthesis: Palladium-catalyzed carbonylative cyclization of precursors like 2-alkynylaniline imines offers a direct route to indole-3-carboxylic esters, showcasing the power of catalysis to build the indole core with desired functionality. beilstein-journals.orgbeilstein-journals.org

Table 2: Selected Catalytic Systems for Indole Functionalization

| Catalyst System | Target Position | Transformation | Key Advantage | Citation |

|---|---|---|---|---|

| Pd(II) / O₂ | C2 | Intramolecular C-H Amination | Forms indole-2-carboxylates (precursors to the methanol) using aerobic oxidation. | nih.gov |

| [RhCp*Cl₂]₂ | C2 | C-H Alkenylation / Annulation | High efficiency and selectivity for creating fused polycyclic indole systems. | nih.gov |

| Sc(OTf)₃ | C3 (of another indole) | Dearomative Coupling with Indole-2-methanols | Transforms indole-2-methanol into an electrophile for synthesizing 3,3'-bisindoles. | sioc-journal.cn |

| Pt/C / NaOH | C3 | C3-Methylation with Methanol | Heterogeneous, recyclable catalyst using a sustainable C1 source via a borrowing-hydrogen mechanism. | acs.org |

| Pd(II) with Directing Group | C4, C5, C6, C7 | C-H Arylation | Enables site-selective functionalization of the challenging benzene (B151609) ring positions. | acs.orgnih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Design for Indole Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by accelerating discovery and optimizing reaction outcomes. acs.org These computational tools are being applied to indole chemistry to predict reaction parameters, design novel synthetic routes, and even generate new molecules with desired properties. mdpi.comsemanticscholar.org

The integration of AI/ML in the context of this compound chemistry offers several future-forward advantages:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. bohrium.com This includes forecasting reaction yields, identifying optimal catalysts, and predicting regioselectivity and enantioselectivity. researchgate.netias.ac.infrancis-press.com For the synthesis of this compound, this could dramatically reduce the number of experiments needed to find the most efficient conditions. nih.gov

Retrosynthesis Planning: AI-powered tools can propose complete synthetic pathways for a target molecule. acs.org By analyzing the structure of this compound, these programs can suggest multiple routes from simple, commercially available starting materials, helping chemists to devise more efficient and innovative strategies. bohrium.com

Discovery of Novel Derivatives: AI can be used to design new indole derivatives with specific predicted activities. mdpi.com Starting with the this compound scaffold, generative models could propose novel modifications and predict their potential biological activities, such as cytoprotective or anticancer properties, guiding future synthetic efforts. mdpi.comresearchgate.net For example, AI has been harnessed to optimize the production of indole-3-acetic acid, a related molecule, demonstrating its power in bioprocess optimization. nih.gov

Table 3: Applications of AI and Machine Learning in Indole Chemistry

| Application Area | AI/ML Technique | Objective | Potential Impact on this compound Chemistry | Citation |

|---|---|---|---|---|

| Predicting Enantioselectivity | Random Forest Regression, Support Vector Regression | Predict the enantiomeric excess of chiral reactions. | Accelerate the discovery of catalysts for asymmetric synthesis of chiral derivatives. | researchgate.netias.ac.in |

| Retrosynthesis | Neural-Symbolic Models, Deep Learning | Propose synthetic routes to a target molecule. | Identify novel and efficient synthetic pathways to this compound. | acs.orgbohrium.com |

| Reaction Condition Recommendation | Neural Networks | Suggest optimal solvents, reagents, and catalysts for a desired transformation. | Minimize experimental effort and resources required for synthesis and functionalization. | acs.org |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new molecules with predicted high activity for a specific biological target. | Propose novel, synthetically accessible derivatives with enhanced therapeutic potential. | mdpi.comsemanticscholar.org |

Expanding the Synthetic Utility of this compound in Chemical Innovation

This compound is not just a synthetic target but also a versatile intermediate for constructing more elaborate molecular structures. Its unique combination of a nucleophilic indole core and a reactive hydroxymethyl group allows it to participate in a wide array of chemical transformations.

The synthetic utility of this compound is being expanded in several key directions:

Precursor for Polycyclic Indoles: Indole-2-carboxamides and related structures, which can be derived from the corresponding methanol, are valuable precursors for building polycyclic fused indole molecules through intramolecular cyclization reactions. rsc.org These complex scaffolds are often found in bioactive natural products. rsc.org

Synthesis of Diindolylmethanes: Indol-2-yl carbinols are key intermediates in the synthesis of diindolylarylmethanes. researchgate.net They can react with other indole nucleophiles in Friedel-Crafts-type alkylations, often catalyzed by chiral acids to produce enantiomerically enriched products that are valuable in medicinal chemistry and materials science. researchgate.net

Electrophilic Partner in Cascade Reactions: Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a highly reactive indole-2-yl carbocation. This intermediate can be trapped by various nucleophiles, initiating cascade reactions to rapidly build molecular complexity. sioc-journal.cn

Building Block for Bioactive Molecules: The parent compound, (1H-indol-2-yl)methanol, serves as a reactant for synthesizing a range of derivatives, including those with potential as 5-HT6 receptor ligands and melatoninergic agents. chemicalbook.com By analogy, this compound provides a platform to create analogues where the C4-methyl group can modulate pharmacological properties through steric or electronic effects.

The strategic placement of the methyl group at the C4 position can influence the electronic nature of the indole ring and provide steric hindrance, potentially altering the regioselectivity of subsequent reactions and fine-tuning the biological activity of the final products. The exploration of these effects is a key frontier in unlocking the full synthetic potential of this valuable building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-methyl-1H-indol-2-yl)methanol, and how can its purity be verified?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions on indole precursors. For example, reacting 4-methylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 2-position . Post-synthesis, purity is confirmed via Nuclear Magnetic Resonance (NMR) to assess functional groups and Mass Spectrometry (MS) for molecular weight validation . A key step is column chromatography using silica gel with a gradient of ethyl acetate/hexane to isolate the compound .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1H and 13C NMR : Identify protons and carbons in the indole ring and hydroxymethyl group. For instance, the hydroxymethyl proton appears as a singlet near δ 4.5–5.0 ppm .

- FT-IR : Confirms the presence of -OH (broad peak ~3200–3500 cm⁻¹) and aromatic C-H stretches .

- High-Resolution MS (HRMS) : Validates the molecular formula (e.g., C10H11NO) with an exact mass match .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are commonly used due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation, as noted in studies of analogous indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : A factorial design experiment can assess variables:

Q. How do conflicting reports on the biological activity of indole methanol derivatives arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Structural variations (e.g., methyl group position altering receptor binding ).

- Assay conditions (e.g., cell line specificity in cytotoxicity studies ).

To resolve discrepancies, conduct dose-response curves across multiple models (e.g., cancer vs. normal cells) and validate via molecular docking to compare binding affinities for targets like serotonin receptors .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or indole-N positions .

- Bioactivity profiling : Test derivatives against panels of enzymes/receptors (e.g., kinases, GPCRs) .

- Computational modeling : Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2 active site) .

A SAR table for analogs:

| Substituent Position | Activity Trend | Example Target |

|---|---|---|

| 4-Methyl | Enhanced lipophilicity → improved CNS penetration | 5-HT receptors |

| 2-Hydroxymethyl | Hydrogen bonding → increased enzyme inhibition | Tyrosine kinases |

Q. How can researchers design experiments to assess the metabolic stability of this compound?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 mins .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways .

- Stability parameters : Calculate half-life (t1/2) and intrinsic clearance (Clint) to rank derivatives .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for indole methanols, while others show negligible effects?

- Methodological Answer : Discrepancies may arise from:

- Bacterial strain variability : Gram-positive vs. Gram-negative cell wall differences .

- Compound solubility : Poor aqueous solubility can reduce bioavailability in broth microdilution assays .

Mitigation: Use standardized protocols (CLSI guidelines) and include solubility enhancers (e.g., DMSO ≤1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。